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Abstract

Lanthionine Synthetase C-Like 1 (LANCL1) is emerging as a significant regulator of cellular
glucose metabolism. This technical guide synthesizes current research, elucidating the
molecular mechanisms by which LANCL1 influences glucose uptake, transport, and utilization.
Operating as a receptor for the phytohormone Abscisic Acid (ABA), LANCL1 activates a critical
signaling cascade involving AMP-activated protein kinase (AMPK), peroxisome proliferator-
activated receptor-gamma coactivator-1 alpha (PGC-1a), and Sirtuin 1 (Sirtl). This pathway
culminates in the enhanced expression and translocation of glucose transporters GLUT1 and
GLUT4, thereby promoting glucose influx into cells, particularly in muscle tissue. The functional
redundancy and interplay with its homolog, LANCL2, further underscore the physiological
importance of the ABA/LANCL system in maintaining glucose homeostasis, independent of
insulin signaling. This document provides a comprehensive overview of the signaling pathways,
guantitative data from key experimental findings, and detailed methodologies for the scientific
community engaged in metabolic research and the development of novel therapeutics for
metabolic disorders.

Introduction

Lanthionine Synthetase C-Like 1 (LANCL1) is a member of the LanC-like protein family, which
are mammalian homologs of bacterial LanC enzymes. While initially characterized for other
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cellular functions, recent evidence has firmly established LANCLL1 as a key player in the
regulation of glucose metabolism. Its identification as a receptor for Abscisic Acid (ABA), a plant
hormone also found to be endogenously produced and active in mammals, has opened new
avenues for understanding non-insulin-dependent pathways of glucose control. This guide
delves into the core functions of LANCL1 in metabolic regulation, providing a technical

resource for researchers and drug development professionals.

The LANCL1 Signaling Pathway in Glucose
Metabolism

LANCL1 exerts its influence on glucose metabolism primarily through its interaction with ABA,
which initiates a downstream signaling cascade. The central axis of this pathway is the
activation of the AMPK/PGC-1a/Sirtl pathway.

Mechanism of Action:

o ABA Binding: LANCL1 binds to ABA, which is considered the initial trigger for the signaling
cascade. This binding event is a prerequisite for the subsequent downstream effects.

o AMPK Activation: Upon ABA binding, LANCL1 promotes the phosphorylation and activation
of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master regulator of
cellular energy homeostasis.

e PGC-1a and Sirtl Upregulation: Activated AMPK, in turn, stimulates the expression of PGC-
la and Sirtuin 1 (Sirtl). PGC-1a is a transcriptional coactivator that regulates mitochondrial
biogenesis and energy metabolism, while Sirtl is a NAD+-dependent deacetylase that plays
a crucial role in metabolic regulation.

e GLUT1/GLUT4 Expression and Translocation: The activation of the AMPK/PGC-1a/Sirtl axis
leads to increased transcription and protein expression of the glucose transporters GLUT1
and GLUTA4.[1][2][3] Subsequently, this leads to the translocation of these transporters from
intracellular vesicles to the plasma membrane, facilitating increased glucose uptake into the
cell.[1]
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Quantitative Data on LANCL1 Function

The following tables summarize the quantitative effects of LANCL1 modulation on key
metabolic parameters as reported in the literature.

Table 1: Effect of LANCL1 Overexpression on Glucose Metabolism in L6 Myoblasts

Parameter Fold Increase (vs. Control) Reference

Basal NBDG (glucose analog)

Uptake ~4-fold [1][3]
ABA-triggered NBDG Uptake ~4-fold [11[3]
GLUT1 mRNA Expression 4-6 fold [1][3]
GLUT4 mRNA Expression 4-6 fold [11[3]
AMPK mRNA Expression ~2-fold [11[3]
PGC-1a mRNA Expression ~2-fold [1][3]
Sirtl mRNA Expression ~2-fold [11[3]
Mitochondrial Respiration ~5-fold [11[3]

Table 2: Effect of ABA Treatment on LANCL1-Overexpressing L6 Myoblasts

Fold Increase (vs.
Parameter Reference
Untreated Control)

GLUT1 Translocation to
~8-fold [1]
Plasma Membrane

GLUT4 Translocation to
~4-fold [1]
Plasma Membrane

Table 3: Effect of Chronic ABA Treatment in LANCL2-/- Mice (with LANCL1 Overexpression)

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pubmed.ncbi.nlm.nih.gov/34098144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237609/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Fold Increase in Skeletal
Parameter Reference
Muscle (vs. Untreated WT)

GLUT1 mRNA Transcription ~20-fold [11[3]

GLUT4 mRNA Transcription ~20-fold [1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below
are outlines of key experimental protocols used to investigate the role of LANCL1 in glucose
metabolism.

ABA Binding Assays

e Objective: To determine the binding affinity of ABA to LANCL1.
e Methods:

o Equilibrium-Binding Experiments: Utilizes [3H]ABA (radiolabeled ABA) incubated with
recombinant human LANCL1. The amount of bound radioligand is quantified to determine
the dissociation constant (Kd).[1][3]

o Circular Dichroism (CD) Spectroscopy: Measures changes in the secondary structure of
LANCL1 upon ABA binding.

o Surface Plasmon Resonance (SPR): Provides real-time analysis of the binding kinetics
between ABA and immobilized LANCL1.[1][3]

Cell Culture and Genetic Manipulation

e Cell Line: Rat L6 myoblasts are a common model for studying muscle cell glucose
metabolism.[1][4]

o Overexpression: LANCL1 is typically overexpressed using retroviral or lentiviral vectors
containing the LANCL1 cDNA.[4]
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» Silencing: shRNA constructs targeting LANCL1 are delivered via lentiviral vectors to
knockdown gene expression.[4]

Glucose Uptake Assay

o Objective: To measure the rate of glucose transport into cells.
e Method:
o Cells are serum-starved to establish a basal state.
o Cells are treated with ABA or other compounds (e.g., metformin as a positive control).

o Afluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-
yl)Amino)-2-Deoxyglucose), is added to the culture medium.

o After a defined incubation period, the cells are washed to remove extracellular 2-NBDG.

o The intracellular fluorescence is measured using a fluorescence microplate reader or flow
cytometry to quantify glucose uptake.[1][4]
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Gene Expression Analysis (QPCR)

» Objective: To quantify the mRNA levels of target genes.
o Method:
o Total RNA is extracted from cells or tissues.

o RNA is reverse-transcribed into cDNA.
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o Quantitative real-time PCR (gPCR) is performed using specific primers for LANCL1,
GLUT1, GLUT4, AMPK, PGC-1aq, Sirtl, and a housekeeping gene for normalization.[1]

Protein Expression and Phosphorylation Analysis
(Western Blot)

» Objective: To detect and quantify the levels of specific proteins and their phosphorylation
status.

e Method:
o Cells or tissues are lysed to extract total protein.
o Protein concentration is determined.
o Proteins are separated by size using SDS-PAGE.
o Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

o The membrane is incubated with primary antibodies specific for LANCL1, GLUT1, GLUT4,
total AMPK, phosphorylated AMPK (pAMPK), etc.

o The membrane is then incubated with a secondary antibody conjugated to an enzyme
(e.g., HRP).

[¢]

The signal is detected using a chemiluminescent substrate and imaged.[1]

Implications for Drug Development

The elucidation of the LANCL1-mediated pathway for glucose uptake presents a promising
avenue for the development of novel therapeutics for metabolic diseases, particularly type 2
diabetes.

« Insulin-Independent Mechanism: LANCL1 activation promotes glucose uptake independently
of the insulin signaling pathway.[1][2] This is particularly significant for conditions
characterized by insulin resistance.
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o Therapeutic Targets: LANCLL1 itself, as well as downstream components of its signaling
pathway, represent potential targets for small molecule agonists that could mimic the effects
of ABA.

o Synergistic Potential: LANCL1 agonists could potentially be used in combination with
existing anti-diabetic drugs to achieve better glycemic control.

Conclusion

LANCL1 plays a crucial, insulin-independent role in the regulation of glucose metabolism. Its
function as an ABA receptor that activates the AMPK/PGC-1a/Sirtl signaling pathway provides
a clear molecular basis for its effects on glucose transporter expression and translocation. The
gquantitative data and experimental protocols outlined in this guide offer a solid foundation for
further research into the therapeutic potential of targeting the LANCL1 pathway for the
management of metabolic disorders. The continued exploration of this pathway holds
significant promise for the development of next-generation therapies to combat the growing
global health challenge of type 2 diabetes and related conditions.
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 To cite this document: BenchChem. [The Role of LANCLL1 in Glucose Metabolism: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585418#what-is-the-role-of-lancl1-in-glucose-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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